4-Nitrodiphenylmethane
Overview
Description
4-Nitrodiphenylmethane: is an organic compound with the molecular formula C13H11NO2 . It is a derivative of diphenylmethane, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Scientific Research Applications
4-Nitrodiphenylmethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrodiphenylmethane can be synthesized through several methods. One common method involves the nitration of diphenylmethane. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrodiphenylmethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and alkylating agents can be used under acidic or basic conditions.
Major Products Formed:
Reduction: 4-Aminodiphenylmethane.
Substitution: Depending on the electrophile used, products such as halogenated or alkylated derivatives of diphenylmethane can be formed.
Mechanism of Action
The mechanism of action of 4-Nitrodiphenylmethane primarily involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the benzene rings can engage in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4,4’-Dinitrodiphenylmethane: This compound has two nitro groups, one on each benzene ring, making it more reactive in certain chemical reactions.
2,4’-Dinitrodiphenylmethane: This compound has nitro groups at different positions on the benzene rings, leading to different reactivity and applications.
Uniqueness of 4-Nitrodiphenylmethane: this compound is unique due to its selective nitration at the para position, which provides specific reactivity patterns. This selectivity makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
1-benzyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGFSCSMXRJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171179 | |
Record name | Benzene, 1-nitro-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-77-2 | |
Record name | Benzene, 1-nitro-4-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrodiphenylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-nitro-4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrodiphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a safe and efficient method for synthesizing 4-Nitrodiphenylmethane?
A1: this compound can be synthesized through the nitration of diphenylmethane using nitric acid in dichloromethane []. This method offers a safe and efficient alternative to traditional nitration procedures, which often involve harsh conditions and carry a higher risk of dangerous runaways. This reaction allows for the control of reaction conditions to favor the formation of mono- or dinitrodiphenylmethane isomers. Notably, the process leads to negligible side reactions and boasts quantitative conversions, making it attractive for practical applications. []
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